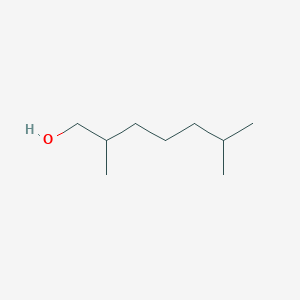

2,6-Dimethylheptan-1-ol

Vue d'ensemble

Description

2,6-Dimethylheptan-1-ol (C8H18O) is a monohydric alcohol that is used as a solvent and reagent in organic synthesis. It is an aliphatic alcohol with a molecular weight of 130.23 g/mol and a boiling point of 133 °C. 2,6-Dimethylheptan-1-ol is an important intermediate in the production of many industrial chemicals, including dyes, fragrances, and pharmaceuticals. It is also used as a fuel additive in gasoline and jet fuels.

Applications De Recherche Scientifique

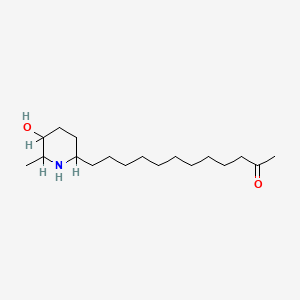

C9H20O C_9H_{20}O C9H20O

and is known for its versatility in various scientific applications .Role in Daphnia Metabolism

2,6-Dimethylheptan-1-ol: has been identified as a metabolite in Daphnia pulex , a species of water flea commonly used in aquatic toxicity testing . Understanding its role in Daphnia metabolism can provide insights into the ecological impact of chemical compounds and help in assessing environmental risks.

Insect Repellent Precursor

Research has indicated that 2,6-Dimethylheptan-1-ol can be used in the preparation of 3’-ketoglycoside compounds, which have shown effectiveness as insect repellents . This application is significant in developing new, more effective ways to protect crops and humans from insect-borne diseases.

Mécanisme D'action

Target of Action

It is known to be a metabolite produced by the species daphnia pulex , suggesting that it may interact with biological targets within this organism.

Biochemical Pathways

It is known to be a metabolite in Daphnia pulex , suggesting that it may be involved in metabolic pathways within this organism.

Result of Action

As a metabolite in Daphnia pulex

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-Dimethylheptan-1-ol . Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity.

Propriétés

IUPAC Name |

2,6-dimethylheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-8(2)5-4-6-9(3)7-10/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYIBFNZRWQGNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60286520, DTXSID80863019 | |

| Record name | 2,6-Dimethylheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60286520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_30413 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethylheptan-1-ol | |

CAS RN |

2768-12-9 | |

| Record name | NSC46308 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60286520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

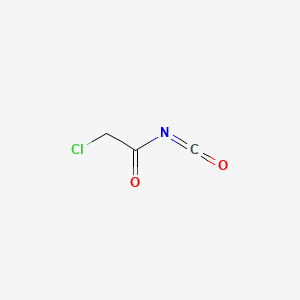

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

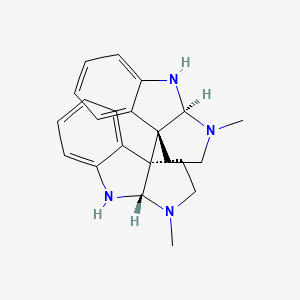

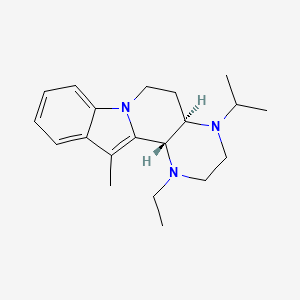

Feasible Synthetic Routes

Q & A

Q1: Why is 2,6-dimethyl-1-heptanol a valuable compound in organic synthesis?

A1: 2,6-Dimethyl-1-heptanol serves as a versatile chiral building block, particularly in synthesizing natural products like insect pheromones. Its chiral centers allow for the creation of specific stereoisomers crucial for the biological activity of these pheromones.

Q2: Which insect pheromones have been synthesized using 2,6-dimethyl-1-heptanol as a starting material?

A2: Researchers have successfully synthesized pheromones for several insects using 2,6-dimethyl-1-heptanol. This includes:

- (2R,6R,10R)-6,10,14-Trimethyl-2-pentadecanol: The female pheromone of the rice moth (Corcyra cephalonica). []

- Methyl (2R,6R,10R)-2,6,10-trimethyltridecanoate: The male pheromone of the stink bug (Euschistus heros). []

- (3S,7S) and (3S,7S,15S) stereoisomers of 3,7-dimethyl-2-heptacosanone and 3,7,15-trimethyl-2-heptacosanone: Ketones identified from the locust Schistocerca gregaria. []

- (1S,2S,6S,10R)- and (1S,2R,6R,10R)-1,2,6,10-tetramethyldodecyl propanoate: Components of the sex pheromone of the pine sawfly, Microdiprion pallipes. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,11,12-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c][8]annulene-3,10-diol](/img/structure/B1196283.png)

![(Z)-2-[(5S,7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal](/img/structure/B1196293.png)